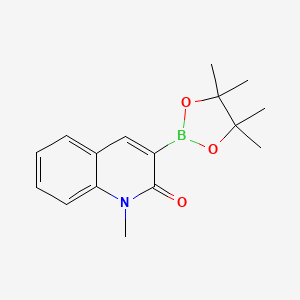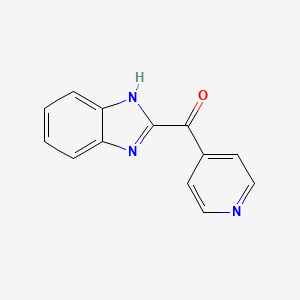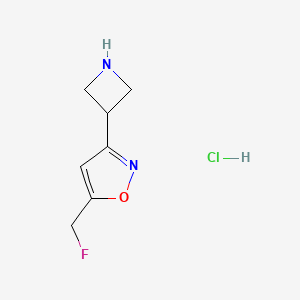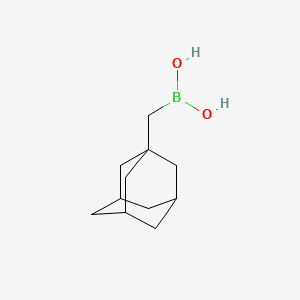
Potassium (E)-trifluoro(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide typically involves the reaction of a suitable boronic acid or ester with potassium fluoride and a trifluoromethylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran or dimethyl sulfoxide.
Temperature: Room temperature to slightly elevated temperatures (20-50°C).
Time: Several hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Automated control systems: To monitor and maintain reaction conditions.
Purification: Typically involves crystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form boronic acids or esters.
Reduction: Can be reduced to form boranes.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Various substituted boron compounds.
Aplicaciones Científicas De Investigación
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in labeling biomolecules due to its stability and reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide exerts its effects involves the formation of boron-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved include:
Nucleophilic attack: On electrophilic carbon atoms.
Formation of stable boron-carbon bonds: Facilitating further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]boranuide
- Potassium 3-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C5H7BF3KO2 |
|---|---|
Peso molecular |
206.01 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]boranuide |
InChI |
InChI=1S/C5H7BF3O2.K/c1-4(5(10)11-2)3-6(7,8)9;/h3H,1-2H3;/q-1;+1/b4-3+; |
Clave InChI |
YCMQRKIHJXDLMY-BJILWQEISA-N |
SMILES isomérico |
[B-](/C=C(\C)/C(=O)OC)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=C(C)C(=O)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)

![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
amine](/img/structure/B13460408.png)


![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)

